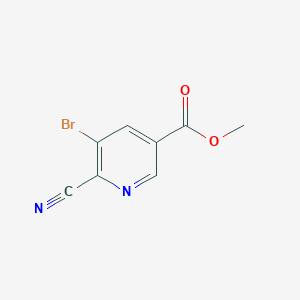

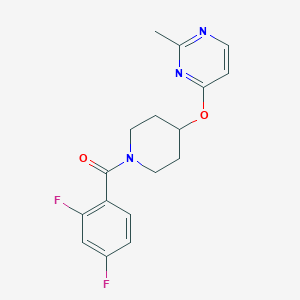

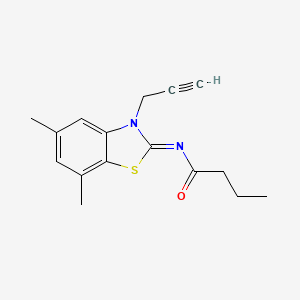

![molecular formula C10H17ClF3NO2 B2596799 Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride CAS No. 2460749-91-9](/img/structure/B2596799.png)

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride, also known as TFP, is a compound used in scientific research. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). TFP has been found to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Applications De Recherche Scientifique

Synthesis and Copolymerization

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride and its derivatives play a significant role in the synthesis of novel copolymers. For instance, trisubstituted ethylenes with styrene, including methyl 2-cyano-3-dihalophenyl-2-propenoates, have been prepared and copolymerized, leading to copolymers characterized by high glass transition temperatures indicating decreased chain mobility due to the dipolar character of the trisubstituted ethylene monomer unit. This research highlights the potential of these compounds in creating materials with specific thermal and physical properties (Kharas et al., 2000).

Crystal Structure and Molecular Interactions

The study of crystal structures of this compound derivatives provides insights into their molecular interactions. For instance, the examination of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed specific dihedral angles and distances between atoms, contributing to our understanding of the molecular arrangement and potential reactivity of these compounds (Li et al., 2005).

Luminescence and Co-Crystal Formation

Research into the synthesis and structural characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones has explored the luminescent properties of these compounds. This work indicates potential applications in crystal engineering to create crystals with unique luminescent properties, demonstrating the versatility of this compound in the field of material science (Li et al., 2015).

Organic Synthesis and Chemical Reactivity

The compound and its derivatives are utilized in organic synthesis, demonstrating diverse chemical reactivity. For example, their involvement in the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations showcases a switch in diastereoselectivity based on the catalyst used, providing valuable insights for synthetic chemistry applications (Williams et al., 2002).

Propriétés

IUPAC Name |

methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2.ClH/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13;/h7-8,14H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQPOUIEQRPPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCC(NC1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

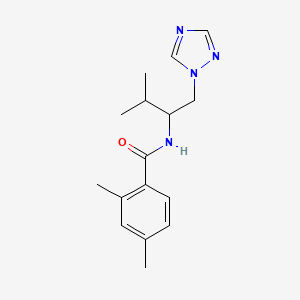

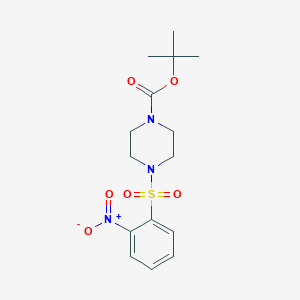

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2596724.png)

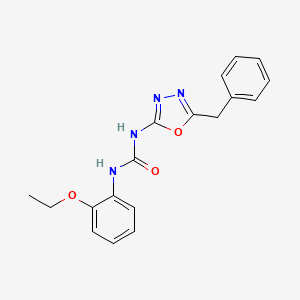

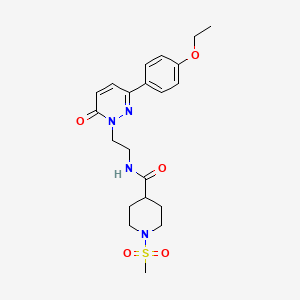

![2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2596725.png)

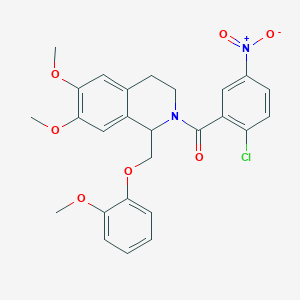

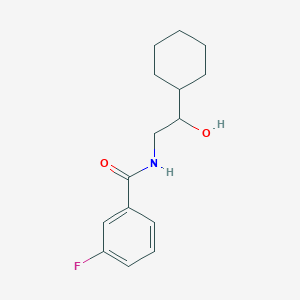

![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)

amino}acetamide](/img/structure/B2596733.png)